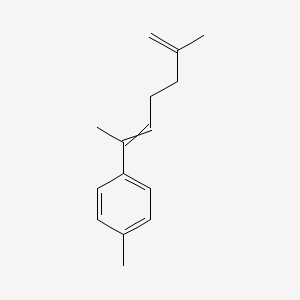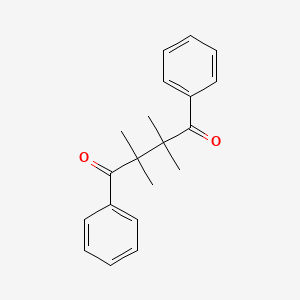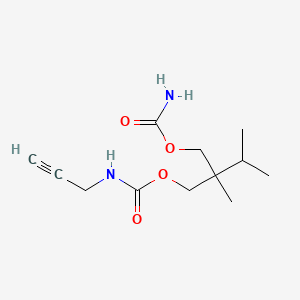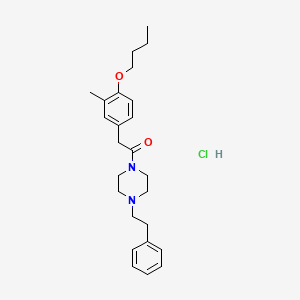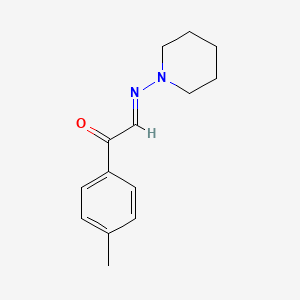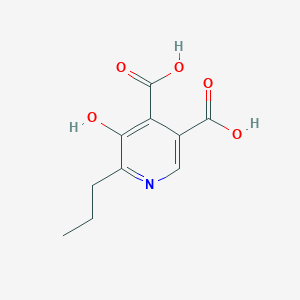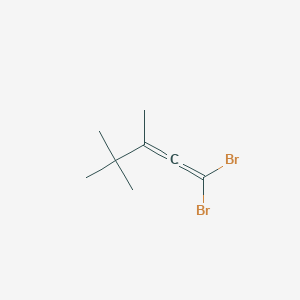
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is an organic compound characterized by the presence of two bromine atoms and a diene structure. This compound is part of the broader class of dibromoalkenes, which are known for their reactivity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene can be synthesized through the bromination of 3,4,4-trimethylpenta-1,2-diene. The reaction typically involves the addition of bromine (Br₂) to the diene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The diene structure allows for further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes or alkynes.
Addition: Formation of tetrabromo compounds.
科学的研究の応用
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a good leaving group, facilitating substitution and elimination reactions. The diene structure allows for conjugation and resonance stabilization, influencing its reactivity and interaction with other molecules.
類似化合物との比較
- 1,1-Dibromo-3,4,4-trimethylpentane
- 1,1-Dibromo-3,4,4-trimethylbutane
- 1,1-Dibromo-3,4,4-trimethylhexane
Uniqueness: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is unique due to its diene structure, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bonds allows for additional types of chemical reactions, such as electrophilic addition, which are not possible with saturated dibromo compounds.
特性
CAS番号 |
31857-85-9 |
|---|---|
分子式 |
C8H12Br2 |
分子量 |
267.99 g/mol |
InChI |
InChI=1S/C8H12Br2/c1-6(5-7(9)10)8(2,3)4/h1-4H3 |
InChIキー |
CMZZKTIQZNQJET-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C(Br)Br)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


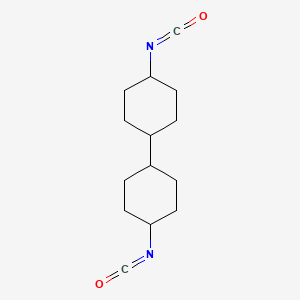
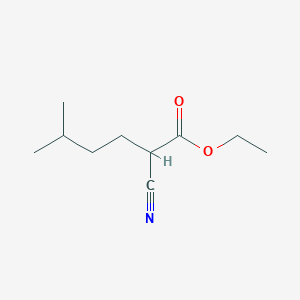
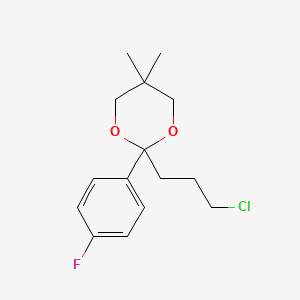
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
